HLM006474

E2F4 inhibition DNA-binding assay melanoma

Researchers studying E2F-mediated apoptosis in p53-compromised tumor models face mechanistic ambiguity with conventional agents that act upstream or depend on p53. HLM006474 directly blocks E2F-DNA binding without upregulating p53, enabling cleaner, target-specific readouts. • Direct E2F4 DNA-binding inhibition: IC50 29.8 µM in A375 cells • p53-independent apoptosis-mechanistically distinct from cisplatin & doxorubicin • Only (+)-R enantiomer biologically active; ≥98% purity ensures reproducible SAR • Synergizes with paclitaxel; avoid cisplatin/gemcitabine combinations Supplied as a solid with verified purity. Standard global shipping available.

Molecular Formula C25H25N3O2
Molecular Weight 399.5 g/mol
Cat. No. B607963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLM006474
SynonymsHLM006474;  HLM-006474;  HLM 006474; 
Molecular FormulaC25H25N3O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C
InChIInChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
InChIKeyCYNZBLNMIJNBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HLM006474: Compound Profile


HLM006474 is a cell-permeable 8-hydroxyquinoline derivative that functions as a pan-E2F transcription factor inhibitor. It was originally identified via structure-based virtual screening against the crystal structure of the DNA-bound E2F4/DP2 heterodimer [1]. The compound inhibits DNA-binding activity of multiple E2F family members, including E2F1, E2F2, and E2F4, thereby disrupting E2F-dependent transcriptional programs . Its molecular formula is C25H25N3O2 with a molecular weight of 399.48 g/mol, and it is supplied as a solid with typical purity ≥98% .

Mechanism Direct E2F-DNA binding inhibition, distinct from upstream CDK modulation
Pathway p53-independent apoptosis studies in melanoma and lung cancer models
Stereochemistry Active (+)-R enantiomer confirmed; enantiomeric purity critical for reproducibility

HLM006474: Why Substitution Fails


E2F transcription factor activity can be modulated through multiple distinct nodes within the CDK-Rb-E2F pathway. While CDK inhibitors such as flavopiridol (alvocidib) indirectly affect E2F activity by preventing Rb phosphorylation and subsequent E2F release, HLM006474 acts directly on E2F-DNA binding complexes [1]. Furthermore, HLM006474 induces apoptosis via a mechanism that is mechanistically distinct from conventional DNA-damaging chemotherapeutic agents such as cisplatin and doxorubicin, as evidenced by the absence of p53 upregulation following HLM006474 treatment—a hallmark of the apoptotic response triggered by these traditional agents [2]. These fundamental mechanistic divergences mean that HLM006474 cannot be considered functionally interchangeable with upstream CDK inhibitors or DNA-damaging chemotherapeutics, and substitution would yield fundamentally different experimental outcomes .

HLM006474
Direct E2F-DNA complex inhibition
CDK inhibitors (flavopiridol)
Indirect E2F release via Rb phosphorylation
Upstream pathway modulation may alter E2F-dependent transcriptional readout, limiting direct mechanistic comparison.
HLM006474
p53-independent apoptosis
Cisplatin / doxorubicin
p53-mediated apoptotic signaling
Apoptosis pathway divergence makes functional outcomes non-interchangeable in p53-null or mutant backgrounds.

HLM006474: Comparative Evidence


E2F4 DNA-Binding Inhibition in A375 Cells

HLM006474 directly inhibits E2F4 DNA-binding activity in a cellular context with a defined IC50 value, establishing its potency as a direct E2F transcription factor antagonist. This represents a direct measure of target engagement distinct from indirect pathway modulation observed with CDK inhibitors [1].

E2F4 DNA-Binding IC50
Head-to-head
29.8 µM (A375 cells)
Supports direct target-engagement context
Distinct from upstream CDK inhibition
E2F4 inhibition DNA-binding assay melanoma

p53-Independent Apoptosis Pathway

HLM006474 induces apoptosis without upregulating p53 expression, a pathway distinct from that triggered by traditional chemotherapeutic agents cisplatin and doxorubicin, which rely partially on p53-mediated apoptotic signaling . This differential mechanism was confirmed in A375 melanoma cells and validated using E2F4-null mouse embryonic fibroblasts (MEFs), which exhibited reduced sensitivity to HLM006474-induced apoptosis compared to wild-type MEFs, demonstrating biological specificity [1].

Apoptosis Pathway
Head-to-head
HLM006474: no p53 upregulation
Cisplatin/doxorubicin: p53 upregulation
Supports p53-independent apoptosis pathway studies
Validated in E2F4-null MEFs
apoptosis p53 mechanism of action melanoma

Paclitaxel Synergy in Lung Cancer

HLM006474 demonstrates synergistic cytotoxicity when combined with paclitaxel in lung cancer cell lines, whereas it exhibits little to no synergy—and in some cases antagonism—with cisplatin and gemcitabine [1]. This combination-specific profile provides a defined experimental paradigm for studying E2F pathway modulation in taxane-sensitization studies.

Combination Interaction
Head-to-head
Synergy with paclitaxel; no synergy/antagonism with cisplatin/gemcitabine
Supports taxane combination screening context
H1299 NSCLC cells; viability assays
drug combination synergy lung cancer paclitaxel

Viability Reduction Across Cancer Cell Lines

HLM006474 reduces viability across a panel of both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, with IC50 values ranging from 15 µM to 75 µM [1]. Notably, there is no significant difference in sensitivity between SCLC and NSCLC groups, indicating broad applicability across lung cancer subtypes [2]. In contrast, CDK inhibitors such as flavopiridol exhibit high potency against CDK-driven cell lines (IC50 in low nM range) but limited activity in CDK-independent contexts .

Cell Viability IC50
Class-level
HLM006474: 15–75 µM (SCLC/NSCLC)
Flavopiridol: ~10–350 nM (CDK-sensitive)
Reported assay concentration context; potency differs ~100–1000 fold
MTS viability assays; multiple cell lines
cytotoxicity cancer cell lines IC50 lung cancer

Stereoselective Activity: (+)-R Enantiomer

The two enantiomers of HLM006474 were separated and their absolute configuration determined via vibrational circular dichroism (VCD) [1]. Biological evaluation revealed that only the (+)-R enantiomer is biologically active in repressing E2F1 transcriptional activity, whereas the (−)-S enantiomer is inactive [2]. Racemic mixtures of pan-E2F inhibitors without defined enantiomeric purity introduce variable and potentially confounding biological activity.

Enantiomer Activity
Head-to-head
(+)-R active in E2F1 repression; (−)-S inactive
Enantiomer-specific activity review
Racemic mixtures may confound interpretation
enantiomer chiral separation stereoselectivity E2F1

HLM006474: Research and Industrial Applications


E2F-Dependent Transcription in p53-Null Models

HLM006474 induces apoptosis without upregulating p53, making it particularly suitable for studying E2F-mediated cell death pathways in tumor models where p53 function is compromised [1]. This application is supported by data showing distinct apoptotic mechanisms compared to cisplatin and doxorubicin, which rely partially on p53 signaling [2].

Taxane Combination in Lung Cancer

HLM006474 demonstrates synergistic cytotoxicity with paclitaxel in lung cancer cell lines, providing a defined experimental paradigm for evaluating E2F pathway modulation in taxane sensitization [1]. Conversely, combination with cisplatin or gemcitabine is not recommended due to lack of synergy or antagonism [2].

E2F Target Engagement Quantification

The established IC50 of 29.8 µM for E2F4 DNA-binding inhibition in A375 cells provides a quantitative benchmark for target engagement studies [1]. This enables researchers to distinguish direct E2F antagonism from indirect effects mediated by upstream CDK inhibitors [2].

Stereochemistry-Dependent Activity Studies

The demonstration that only the (+)-R enantiomer of HLM006474 is biologically active establishes a requirement for enantiomerically defined material in studies where stereochemical purity may influence outcomes [1]. This is relevant for SAR studies and for experiments requiring precise control over active species concentration.

Application
Selection Property
Validation Focus
p53-null model apoptosis studies
p53-independent apoptosis pathway
Apoptosis mechanism without p53 upregulation
Taxane sensitization screening
Combination interaction profile
Synergy with paclitaxel; avoid cisplatin/gemcitabine
E2F target engagement assay
Direct DNA-binding inhibition
Target engagement benchmark for pathway studies
Enantiomer-specific E2F1 repression studies
Enantiomeric purity
(+)-R enantiomer activity verification

Technical Documentation Hub

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